molecular formula C22H25N3O2 B5271661 N-[(FURAN-2-YL)METHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-[(FURAN-2-YL)METHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B5271661
M. Wt: 363.5 g/mol
InChI Key: OLXOTYCRMPDJKE-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that features a furan ring, a naphthalene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with formaldehyde to form furan-2-ylmethanol, which is then converted to furan-2-ylmethyl chloride using thionyl chloride.

    Synthesis of the Naphthalen-1-ylmethyl Piperazine: This involves the reaction of naphthalene-1-carbaldehyde with piperazine in the presence of a reducing agent like sodium borohydride to form the naphthalen-1-ylmethyl piperazine.

    Coupling Reaction: The final step involves the coupling of furan-2-ylmethyl chloride with naphthalen-1-ylmethyl piperazine in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The naphthalene moiety can be reduced to form dihydronaphthalene derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like receptors and enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]FORMAMIDE: Similar in structure but lacks the naphthalene and piperazine moieties.

    N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE: Contains a quinazoline ring instead of the naphthalene and piperazine rings.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to its combination of a furan ring, a naphthalene moiety, and a piperazine ring, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-22(23-15-20-8-4-14-27-20)17-25-12-10-24(11-13-25)16-19-7-3-6-18-5-1-2-9-21(18)19/h1-9,14H,10-13,15-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXOTYCRMPDJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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